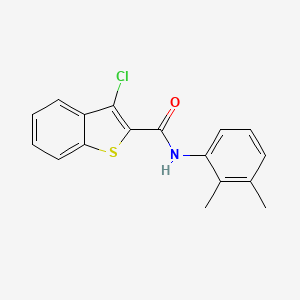

![molecular formula C18H15ClN2OS B5552488 2-[(2-氯苄基)硫代]-3-环丙基-4(3H)-喹唑啉酮](/img/structure/B5552488.png)

2-[(2-氯苄基)硫代]-3-环丙基-4(3H)-喹唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of 4(3H)-quinazolinone derivatives, including compounds similar to "2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone," typically involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with various chloroformates, leading to a series of N- and S-alkylated derivatives. These compounds can undergo further modifications through ammonolysis, yielding products with diverse chemical structures depending on the substrates and reaction conditions used. Such synthesis routes highlight the versatility and reactivity of the quinazolinone core structure in forming complex derivatives with potentially valuable biological and chemical properties (Nawrocka, 2009).

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including "2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone," is characterized by the presence of a quinazolinone core with various substituents that influence the compound's physical and chemical properties. Advanced techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) are employed to elucidate these compounds' molecular structures, providing insights into their potential chemical behavior and interaction mechanisms. The detailed structural analysis is essential for understanding the compound's reactivity and stability, facilitating further modifications and applications in various scientific fields (Nawrocka, 2009).

Chemical Reactions and Properties

Quinazolinone derivatives undergo a range of chemical reactions, including cyclocondensation and oxidative dehydrogenation, to form a variety of 4(3H)-quinazolinones. These reactions are often catalyzed by acids or other catalysts, highlighting the reactive nature of the quinazolinone nucleus. The chemical properties of these compounds, such as reactivity towards electrophiles and nucleophiles, play a significant role in their synthesis and potential applications. The ability to form stable derivatives with diverse chemical functionalities is a key aspect of quinazolinone chemistry, enabling the exploration of their use in various scientific and industrial applications (Cheng et al., 2013).

Physical Properties Analysis

The physical properties of "2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone" and related compounds, such as melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure and can affect its stability, reactivity, and suitability for various applications. The analysis of physical properties is essential for the development of quinazolinone derivatives for specific purposes, including material science, pharmaceuticals, and chemical synthesis (Párkányi & Schmidt, 2000).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives are defined by their reactivity, stability, and interaction with other molecules. These properties are crucial for exploring the compound's potential uses in chemical synthesis, biological applications, and material science. The chemical behavior of quinazolinone derivatives, including "2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone," is a key area of research, with studies focusing on their reactions, potential as catalysts, and ability to form complex structures with specific functionalities (Cheng et al., 2013).

科学研究应用

合成和生物学潜力

合成技术:已经开发出合成喹唑啉酮衍生物的创新方法,突出了这些化合物的多功能性。例如,已经描述了从邻氨基苯甲酰胺和醛类通过对甲苯磺酸催化的环缩合,然后进行氧化脱氢,进行一锅法合成方法,展示了创建喹唑啉酮衍生物的效率 (Cheng et al., 2013)。

生物活性:喹唑啉酮衍生物表现出广泛的生物活性。研究已经合成了新的喹唑啉酮化合物,并评估了它们的活性,例如抗炎、抗菌和镇痛作用。例如,某些喹唑啉酮衍生物在临床前模型中显示出显着的镇痛活性,表明它们作为疼痛管理剂的潜力 (Osarumwense Peter Osarodion, 2023)。此外,已经报道了从 2,3-吡啶二甲酸酐合成具有生物活性的 4(3H)-喹唑啉酮,进一步强调了该化合物在药物开发中的潜力 (Ammar et al., 2011)。

抗癌和细胞毒性作用:已经制备了喹唑啉酮-噻唑杂化物,并评估了它们对各种细胞系的细胞毒性作用,证明了对癌细胞的显着潜力。一些化合物对 PC3、MCF-7 和 HT-29 细胞系显示出高细胞毒活性,突出了喹唑啉酮衍生物在癌症治疗中的潜力 (Hosseinzadeh et al., 2017)。

属性

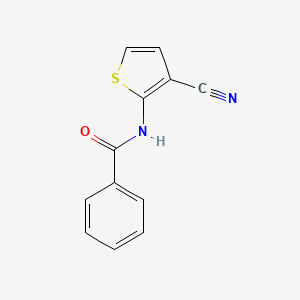

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-3-cyclopropylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c19-15-7-3-1-5-12(15)11-23-18-20-16-8-4-2-6-14(16)17(22)21(18)13-9-10-13/h1-8,13H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCJSPOCFVYJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![1-[(3-chloro-6-fluoro-1-benzothien-2-yl)carbonyl]piperidine](/img/structure/B5552422.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)

![N'-{4-methoxy-3-[(2-pyridinylthio)methyl]benzylidene}benzenesulfonohydrazide](/img/structure/B5552494.png)

![1-(4-chlorophenyl)-5-methyl-4-[(2-methyl-1H-benzimidazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5552501.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5552521.png)

![2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)